molecular formula C7H13BrO2 B1584615 Ethyl 2-bromo-2-methylbutanoate CAS No. 5398-71-0

Ethyl 2-bromo-2-methylbutanoate

Cat. No. B1584615
CAS RN: 5398-71-0
M. Wt: 209.08 g/mol
InChI Key: ALHOFXQMBUWICK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-methylbutanoate is an organic compound with the molecular formula C7H13BrO2 . It is used in various scientific research and possesses intriguing properties that make it ideal for exploring new avenues in organic synthesis and drug development.


Synthesis Analysis

The synthesis of Ethyl 2-bromo-2-methylbutanoate involves several reactions. One method involves the reaction of 2-bromopropane with sodium ethoxide in ethanol, yielding a 27% yield of the product . Another method involves the reaction with N-Bromosuccinimide in chloroform at 80℃ for 3 hours, yielding an 81% yield .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-2-methylbutanoate contains a total of 22 bonds; 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

The reaction of 2-bromopropane with sodium ethoxide in ethanol provides a good example of the chemical reactions involving Ethyl 2-bromo-2-methylbutanoate. Elimination to give propene competes with substitution to give ethyl isopropyl ether .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-2-methylbutanoate has a molecular weight of 209.08 g/mol . It is relatively stable under normal conditions but can react with bases to produce the corresponding salt and alcohol .

Scientific Research Applications

Biosynthesis in Fruit Aromas Ethyl 2-methylbutanoate, a compound closely related to ethyl 2-bromo-2-methylbutanoate, plays a significant role in fruit aroma, particularly in apples. Research has explored its biosynthesis in different apple cultivars, revealing unique biosynthetic products and differences in aroma profiles between Red Delicious and Granny Smith apples. These findings suggest the compound's importance in determining the distinct aroma characteristics of different fruits (Rowan et al., 1996).

Enantiomers in Wine Aroma The enantiomers of ethyl 2-methylbutanoate, another closely related compound, have been studied for their roles in wine aroma. Research has quantified these enantiomers in various wines and investigated their sensory effects. This research enhances the understanding of how such compounds contribute to the complex aroma profiles of different wine varieties (Gammacurta et al., 2018); (Lytra et al., 2014).

Metabolism in Apples The metabolism of ethyl tiglate, a compound closely related to ethyl 2-bromo-2-methylbutanoate, in apples has been a subject of study. Research identified its transformation products and explored its potential as a precursor to certain aroma compounds, adding to the understanding of apple flavor development (Hauck et al., 2000).

Synthetic Applications The synthesis of compounds related to ethyl 2-bromo-2-methylbutanoate has been explored for various applications. For example, the Arbuzov reaction was employed to synthesize ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, demonstrating the potential for creating complex molecules for diverse uses (Nhu, 2013).

Chemical Reactions and Mechanisms The reactivity of alkyl 2-(bromozinc)acylates, derived from compounds like ethyl 2-bromo-2-methylbutanoate, has been studied to understand their chemical behavior and potential applications. These studies contribute to the broader knowledge of organic synthesis and reaction mechanisms (Zorin et al., 2021).

Safety And Hazards

Ethyl 2-bromo-2-methylbutanoate is classified as a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-bromo-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-7(3,8)6(9)10-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOFXQMBUWICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277864
Record name ethyl 2-bromo-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-2-methylbutanoate

CAS RN

5398-71-0
Record name 5398-71-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-bromo-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Johansson, C Fotsch, MD Bartberger… - Journal of medicinal …, 2008 - ACS Publications
… A reaction between N-(cyclohexylmethyl)thiourea (13b) (264 mg, 1.53 mmol) and ethyl 2-bromo-2-methylbutanoate (10b) (320 mg, 1.53 mmol) at 155 C for 2 h gave 5b as a white solid …
Number of citations: 57 pubs.acs.org
HE Zimmerman, JD Robbins… - Journal of the …, 1974 - ACS Publications
… To the zinc and 50 ml of anhydrous benzene was added, dropwise under nitrogen, a solution of 75.0 g (0.357 mol) of ethyl 2-bromo-2-methylbutanoate, 67.1 g (0.342 mol) of …
Number of citations: 4 pubs.acs.org
Y Murata, K Takeuchi, T Nishikata - Tetrahedron, 2019 - Elsevier
α-Bromocarbonyl compound easily generates α-radicals in the presence of a proper initiator, such as copper salt. Recently, tertiary-alkylation reaction using α-bromocarbonyl …
Number of citations: 9 www.sciencedirect.com
JD Robbins - 1974 - search.proquest.com
DISCUSSION SECTION 19 Introduction 19 Synthesis of T ric yc lo [3. 3* 0. 0 2, 8]-3, 7- 19 octadiene and its Thermal Rearrangement Thermal Chemistry of Semibul1valene 23 …
Number of citations: 2 search.proquest.com

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